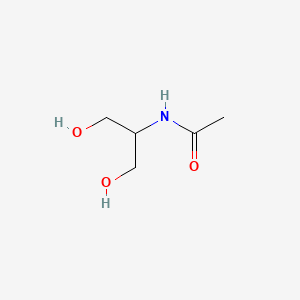

N-(1,3-dihydroxypropan-2-yl)acetamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-(1,3-dihydroxypropan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-4(9)6-5(2-7)3-8/h5,7-8H,2-3H2,1H3,(H,6,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWBBPDULLEDDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473001 | |

| Record name | N-(2-hydroxy-1-hydroxymethylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2655-79-0 | |

| Record name | N-(2-hydroxy-1-hydroxymethylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,3-dihydroxypropan-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Conceptual Framework and Research Significance

N-(1,3-dihydroxypropan-2-yl)acetamide, built upon a serinol (2-amino-1,3-propanediol) backbone, serves as a versatile scaffold in medicinal chemistry and materials science. nih.govd-nb.info The presence of both hydrogen bond donors (hydroxyl and amide N-H) and acceptors (hydroxyl and carbonyl oxygens) allows for significant polar interactions and conformational flexibility. vulcanchem.com This molecular architecture makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and X-ray contrast agents. nih.govd-nb.infonih.gov

The acetamide (B32628) group, an amide derived from acetic acid and ammonia, is a common feature in organic chemistry and has been detected in interstellar space, highlighting its fundamental nature. wikipedia.org Its incorporation into the dihydroxypropane structure modifies the physicochemical properties of the parent serinol molecule, creating a scaffold with distinct characteristics for further chemical elaboration. nih.govvulcanchem.com The acetamide-based framework is recognized for its therapeutic potential in targeting various diseases, often appearing in drug conjugates and compounds designed for applications such as enzyme inhibition. semanticscholar.orgmdpi.com Researchers utilize this and similar scaffolds to develop novel compounds with specific biological activities, such as antimycobacterial agents. mdpi.com

Key Physicochemical Properties

| Property | Value |

| Molecular Formula | C5H11NO3 |

| Molar Mass | 133.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 15503-90-9 |

| XlogP (predicted) | -1.8 |

Data sourced from PubChem. uni.lu

Historical Perspectives in Chemical Synthesis

The synthesis of N-(1,3-dihydroxypropan-2-yl)acetamide is intrinsically linked to the synthesis of its precursor, serinol (2-amino-1,3-propanediol). nih.gov The first reported synthesis of serinol dates back to 1897 by Piloty and Ruff, who produced it by reducing dihydroxyacetone oxime. nih.gov Since then, various chemical routes have been developed to obtain serinol from precursors like 2-nitro-1,3-propanediol, dihydroxyacetone, and 5-amino-1,3-dioxane. nih.govacs.orgpolimi.it

Since the 1940s, serinol became an important precursor for synthetic antibiotics, most notably chloramphenicol (B1208). nih.govd-nb.infonih.gov The development of efficient synthetic methods for serinol paved the way for the creation of its derivatives. The synthesis of this compound itself typically involves the N-acetylation of serinol. This is a standard chemical transformation where the amino group of serinol reacts with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to form the amide bond characteristic of the final compound. The widespread use of acetamide-bonded compounds as vital intermediates in pharmaceuticals and other industries has driven extensive research into efficient synthesis methods. nih.gov

Position Within Bio Inspired Chemical Space

Direct Synthesis from Glycerol-Derived Aminodiols

A primary route to this compound involves the direct N-acetylation of 2-amino-1,3-propanediol (B45262) (also known as serinol), an aminodiol that can be derived from glycerol. researchgate.netmdpi.com This approach is significant as it upgrades a bio-based platform chemical into a more functionalized product.

Catalyst-Free Methodologies Employing Green Solvents

A key advantage of using isopropenyl acetate (B1210297) is that the N-acetylation of 2-amino-1,3-propanediol proceeds efficiently without the need for a catalyst. researchgate.netsemanticscholar.org This catalyst-free approach aligns with the principles of green chemistry by reducing chemical waste and avoiding the use of potentially toxic or expensive catalysts. derpharmachemica.comresearchgate.net

Optimization of Batch and Continuous Flow Reactor Systems

The catalyst-free N-acetylation of 2-amino-1,3-propanediol has been thoroughly optimized under batch conditions. researchgate.net Key parameters influencing the reaction kinetics and yield include temperature and the molar ratio of reactants. Studies have shown that for 2-amino-1,3-propanediol, quantitative yields of this compound are achieved at temperatures of 90 °C or higher. semanticscholar.org The higher temperature is necessary to overcome the steric hindrance of the secondary amino group in the substrate. semanticscholar.org

| Temperature (°C) | Time (h) | Yield of this compound (%) | Notes |

|---|---|---|---|

| 80 | 6 | ~25-30 | Increasing temperature significantly increases the reaction rate and yield. Quantitative yield is achieved at 90 °C. |

| 90 | 6 | ~45-60 | |

| 100 | 6 | ~45-60 |

Furthermore, this optimized batch process has been successfully integrated into a concatenated two-step sequence with a continuous flow (CF) system. researchgate.netmdpi.com In this setup, the N-acetylation is performed in a batch reactor to produce crude this compound. mdpi.com The resulting amide is then directly fed into a continuous flow reactor for a subsequent reaction, such as acetalization, without intermediate purification. researchgate.netmdpi.com This combination of batch and flow chemistry allows for efficient production and telescoping of reactions, which is advantageous for scaling up processes. nih.govalmacgroup.com

Preparation as an Intermediate in Multi-Step Organic Synthesis

The structural features of this compound, specifically its polyol and amide functionalities, make it a valuable intermediate in the construction of more complex molecules, particularly in the pharmaceutical field.

Precursors to Nucleoside Analogues (e.g., Ganciclovir)

This compound is a key synthon for the acyclic side chain of the antiviral drug Ganciclovir. google.comumich.edu Ganciclovir's chemical structure is 9-(1,3-dihydroxy-2-propoxymethyl)guanine. umich.edu The synthesis of Ganciclovir and its derivatives often involves the coupling of a guanine (B1146940) moiety with a protected glycerol derivative that provides this essential side chain. researchgate.netgoogle.com

Intermediates such as 1,3-diacetoxy-2-(acetoxymethoxy)propane (B1313018) are commonly used to introduce the side chain. researchgate.netgoogle.com The synthesis of such precursors can start from 2-amino-1,3-propanediol, the direct precursor to this compound. researchgate.net By protecting the hydroxyl groups and modifying the amine, this compound serves as a template for the 1,3-dihydroxy-2-propoxy fragment required for the final drug structure. The synthesis strategy relies on building this side-chain precursor which is then attached to the purine (B94841) base. umich.edu

| Intermediate Name | Role in Synthesis | Reference |

|---|---|---|

| 1,3-Diacetoxy-2-(acetoxymethoxy)propane | Source of the acyclic side chain for coupling with a guanine derivative. | researchgate.netgoogle.com |

| 2-((2-acetamido-6-oxo-1H-purin-9(6H)-yl)methoxy)propane-1,3-diyl diacetate (Triacetylganciclovir) | A key protected intermediate before deacetylation to form Ganciclovir. | researchgate.net |

| 2-amino-1,3-propanediol (Serinol) | A foundational building block for the acyclic side chain. | researchgate.net |

Synthesis of Complex Pharmacologically Active Molecules

Beyond its role in Ganciclovir synthesis, the precursor 2-amino-1,3-propanediol (serinol) is a recognized building block in the synthesis of other pharmaceuticals, such as X-ray contrast agents. researchgate.net The acetamide (B32628) functionality present in this compound is a common feature in many biologically active compounds and can contribute to molecular recognition and binding. nih.govnih.gov The presence of multiple hydroxyl groups offers sites for further chemical modification, such as esterification or etherification, allowing for its incorporation into a diverse range of larger, pharmacologically active molecules. vulcanchem.com The versatility of its functional groups makes this compound a promising intermediate for the development of new therapeutic agents. mdpi.com

Chemoenzymatic and Enzymatic Synthesis Approaches for this compound

The development of sustainable and efficient synthetic methodologies is a cornerstone of modern pharmaceutical and chemical research. Chemoenzymatic and enzymatic approaches for the synthesis of this compound and its derivatives offer significant advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. These strategies leverage the catalytic prowess of enzymes for specific molecular transformations, paving the way for greener and more effective production routes.

Enzyme-Catalyzed Functionalization and Esterification

The enzymatic functionalization of propanediol (B1597323) derivatives, particularly through acylation and esterification, has been a subject of considerable research. Lipases, a class of hydrolases, have demonstrated remarkable versatility in catalyzing these reactions in non-aqueous environments. A notable example is the enzymatic acetylation of N-Cbz-2-alkyl-2-aminopropane-1,3-diols, which are structurally analogous to the precursor of this compound.

In a study focused on the chemoenzymatic synthesis of α-substituted serines, immobilized lipoprotein lipase (B570770) from Pseudomonas sp. was effectively employed for the acetylation of N-Cbz-2-alkyl-2-aminopropane-1,3-diols. benthamopenarchives.com This reaction yielded (R)-N-Cbz-2-alkyl-2-amino-3-hydroxypropyl acetates with high enantiomeric excess (ee), reaching up to 98%. benthamopenarchives.com This high degree of stereoselectivity is a hallmark of enzymatic catalysis and is often challenging to achieve through conventional chemical means.

The successful enzymatic acetylation of these serinol derivatives provides a strong precedent for the potential enzyme-catalyzed synthesis of this compound from its precursor, 2-amino-1,3-propanediol (serinol). The reaction would involve the selective N-acetylation of the primary amine in the presence of two hydroxyl groups, a transformation for which lipases have shown considerable promise.

Table 1: Enzyme-Catalyzed Acetylation of N-Cbz-2-alkyl-2-aminopropane-1,3-diols

| Substrate | Enzyme | Product | Enantiomeric Excess (ee) |

|---|

This table is based on data from the chemoenzymatic synthesis of α-substituted serines. benthamopenarchives.com

Integration into Biocatalytic Cascades for Pharmaceutical Compounds

Biocatalytic cascades, which involve multiple enzymatic steps in a single pot, represent a paradigm shift in the synthesis of complex molecules like pharmaceuticals. researchgate.net These cascades mimic the efficiency of metabolic pathways in living organisms, where substrates are channeled through a series of enzymatic conversions to yield the final product. The integration of the synthesis of this compound or its derivatives into such cascades holds significant potential for streamlining production processes.

While specific examples of biocatalytic cascades for the direct synthesis of this compound in pharmaceutical applications are not yet extensively documented in the literature, the principles of cascade design can be applied to its potential production. For instance, a hypothetical cascade could begin with the biocatalytic production of the precursor, 2-amino-1,3-propanediol (serinol), from renewable feedstocks. nih.gov This could be followed by a selective enzymatic N-acetylation step, as discussed in the previous section, to yield the final product.

Advanced Structural Elucidation and Computational Analysis of N 1,3 Dihydroxypropan 2 Yl Acetamide

Spectroscopic Characterization Techniques

Spectroscopic techniques are pivotal in elucidating the precise structure of molecules. For N-(1,3-dihydroxypropan-2-yl)acetamide, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for confirming its chemical identity and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of its functional groups and comparison with similar structures.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The hydroxyl (-OH) and amide (-NH) protons are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration. The protons of the methylene (B1212753) (-CH₂) and methine (-CH) groups will exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give rise to a separate signal. The carbonyl carbon of the amide group is expected to appear significantly downfield.

Predicted NMR Data Tables:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ (acetamide) | ~2.0 | Singlet |

| -CH₂-OH | ~3.5 - 3.7 | Doublet of doublets |

| -CH(N)- | ~4.0 - 4.2 | Multiplet |

| -NH (amide) | Variable (broad) | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ (acetamide) | ~23 |

| -CH₂-OH | ~63 |

| -CH(N)- | ~55 |

Mass Spectrometry (MS) Applications (GC/MS, LC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC/MS): For GC/MS analysis, derivatization of the polar hydroxyl groups of this compound, for instance, through silylation, might be necessary to increase its volatility. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the derivatized molecule's mass. Characteristic fragmentation patterns would likely involve the loss of the derivatizing groups, as well as cleavage of the C-C bonds adjacent to the oxygen and nitrogen atoms. A key fragmentation would be the alpha-cleavage adjacent to the amide nitrogen.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of polar, non-volatile compounds like this compound without the need for derivatization. Using electrospray ionization (ESI), the compound would likely be detected as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation of the parent ion, providing further structural information. Common fragmentation pathways would involve the loss of water molecules from the hydroxyl groups and cleavage of the amide bond.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques, offering insights into the three-dimensional structure, conformational preferences, and potential interactions of a molecule.

Conformational Analysis and Stereochemical Considerations

This compound possesses significant conformational flexibility due to the rotation around its single bonds. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. These conformations are often stabilized by intramolecular hydrogen bonds between the hydroxyl groups and the amide group. The parent structure, serinol (2-amino-1,3-propanediol), has been shown to adopt conformations that are stabilized by a network of intramolecular hydrogen bonds involving the hydroxyl and amino groups. A similar scenario is expected for its acetamide (B32628) derivative, where the amide group can act as both a hydrogen bond donor and acceptor.

Stereochemically, the central carbon atom (C2) is a chiral center if it is asymmetrically substituted, though in this specific symmetric structure, it is prochiral. However, understanding the spatial arrangement of the substituents is crucial for its interaction with other chiral molecules.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or enzyme. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction of a ligand with its receptor.

For this compound, molecular docking studies could be employed to investigate its potential to interact with various biological targets. The presence of multiple hydrogen bond donors (-OH, -NH) and acceptors (C=O, -OH) suggests that it could form a network of hydrogen bonds within a protein's binding site. The hydroxyl groups can play a significant role in anchoring the molecule within a binding pocket through specific hydrogen bond interactions with amino acid residues.

Molecular Dynamics Simulations and Mechanistic Insights

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By simulating the movements of atoms and molecules, MD can offer insights into conformational changes, interactions with solvent molecules, and the stability of ligand-target complexes.

For N-(1,-dihydroxypropan-2-yl)acetamide, MD simulations in an aqueous environment could reveal the dynamics of intramolecular and intermolecular hydrogen bonding. These simulations can elucidate how the molecule interacts with surrounding water molecules and how its conformation changes in solution. In the context of a ligand-target complex identified through molecular docking, MD simulations can be used to assess the stability of the binding pose and to identify key interactions that are maintained over time, providing a more comprehensive understanding of the binding mechanism.

Design and Research Applications of N 1,3 Dihydroxypropan 2 Yl Acetamide Derived Compounds

Development of Antibiotic and Antiviral Agents

The inherent structural features of N-(1,3-dihydroxypropan-2-yl)acetamide have made it a valuable starting point for the development of antimicrobial agents. Its derivatives have been investigated for their ability to combat both bacterial and viral infections through distinct mechanisms of action.

A prominent example of an this compound-derived antibiotic is chloramphenicol (B1208). This broad-spectrum antibiotic exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. nih.govnih.gov The core of its mechanism lies in its ability to bind to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC). nih.govnih.govmdpi.com This binding event physically obstructs the proper positioning of the aminoacyl-tRNA in the A-site of the ribosome, thereby preventing the formation of peptide bonds and halting protein elongation. nih.govmdpi.com

The interaction between chloramphenicol and the ribosome is highly specific. The D-threo isomer is the biologically active form, highlighting the stereochemical importance of the 1,3-dihydroxypropan-2-yl moiety for effective binding. nih.govmdpi.com Research has shown that modifications to the this compound backbone can influence the antibiotic's potency and spectrum of activity. For instance, the dichloroacetyl group is crucial for its antibacterial action. nih.gov

Recent studies have further elucidated the context-specific nature of ribosomal inhibition by chloramphenicol. The efficiency of translation inhibition is influenced by the amino acid sequence of the nascent polypeptide chain. nih.gov Specifically, the presence of alanine, serine, or threonine at the penultimate position of the growing peptide enhances the inhibitory effect of the antibiotic. mdpi.com This detailed understanding of the ribosomal inhibition mechanism provides a foundation for the rational design of novel chloramphenicol derivatives with improved efficacy and reduced potential for resistance.

Table 1: Research Findings on Ribosomal Inhibition by Chloramphenicol Derivatives

| Derivative/Compound | Key Finding | Reference |

|---|---|---|

| Chloramphenicol | Binds to the 50S ribosomal subunit, inhibiting the peptidyl transferase center. | nih.govmdpi.com |

| Chloramphenicol | Inhibition of protein synthesis is context-specific, depending on the nascent peptide sequence. | nih.gov |

| D-threo isomer of Chloramphenicol | The stereochemistry of the this compound moiety is critical for biological activity. | nih.govmdpi.com |

| Dichloroacetyl-modified derivatives | The dichloroacetyl group plays a significant role in the antibacterial activity. | nih.gov |

While direct derivatives of this compound in viral entry inhibition are not extensively documented in the provided context, the broader class of acetamide-containing compounds, such as certain carbazole (B46965) derivatives, has been explored for antiviral properties. These investigations provide insights into potential strategies for developing antiviral agents. For instance, some carbazole derivatives have shown the ability to inhibit the replication of various viruses, including HIV. mdpi.com

The general mechanism of viral entry inhibitors is to block the initial stages of viral infection, preventing the virus from entering host cells. This can be achieved by targeting viral surface proteins or host cell receptors. For example, some antiviral compounds work by binding to the viral envelope glycoproteins, thereby preventing their attachment to host cells. mdpi.com Other strategies involve interfering with the conformational changes in viral proteins that are necessary for membrane fusion. The development of N-acetylated compounds that can mimic or disrupt these interactions is an area of active research.

Exploration in Anticancer Research

The this compound scaffold, particularly as part of chloramphenicol and its analogs, has also been investigated for its potential in anticancer therapy. Research has focused on the ability of these compounds to induce programmed cell death and modulate the cell cycle in cancer cells. researchgate.netfigshare.com

Emerging studies suggest that certain chloramphenicol derivatives can induce apoptosis, or programmed cell death, in various cancer cell lines. The proposed mechanism involves the disruption of mitochondrial function. By interfering with mitochondrial protein synthesis, these compounds can lead to the release of pro-apoptotic factors, ultimately triggering the apoptotic cascade.

One study highlighted the cytotoxic effects of a chloramphenicol derivative, N-phenyl-2,2-dichloroacetamide (PDA), against A549 lung cancer cells. researchgate.netfigshare.com The research indicated that microparticle formulations of PDA exhibited enhanced selectivity for cancer cells, suggesting a potential for targeted therapy that could minimize damage to healthy tissues.

In addition to inducing apoptosis, derivatives of this compound have been shown to affect cell cycle regulation in cancer cells. The cell cycle is a tightly controlled process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Some chloramphenicol derivatives have been observed to cause cell cycle arrest, preventing cancer cells from dividing and proliferating. For example, certain N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'- nih.govnih.govthiadiazol]-5'-yl) acetamides have been shown to induce cell death in MCF-7 breast cancer cells through G2/M phase cell cycle arrest. researchgate.net This modulation of the cell cycle represents a promising avenue for anticancer drug development.

Table 2: Anticancer Research Findings for Chloramphenicol Derivatives

| Derivative/Compound | Research Finding | Cell Line | Reference |

|---|---|---|---|

| Chloramphenicol Derivatives | Can induce apoptosis by disrupting mitochondrial function. | Various cancer cells | |

| N-phenyl-2,2-dichloroacetamide (PDA) | Exhibits cytotoxic effects and enhanced selectivity for cancer cells in microparticle formulations. | A549 (lung cancer) | researchgate.netfigshare.com |

| N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'- nih.govnih.govthiadiazol]-5'-yl) acetamides | Induces cell death via G2/M phase cell cycle arrest. | MCF-7 (breast cancer) | researchgate.net |

Investigation as Enzyme and Receptor Modulators

The structural versatility of the this compound framework has also led to its exploration in the development of enzyme and receptor modulators. The acetamide (B32628) group and the dihydroxypropyl moiety can be chemically modified to create compounds that interact with specific biological targets.

Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers and other diseases. The development of HDAC inhibitors is a significant area of cancer research. While direct derivatives of this compound as HDAC inhibitors are not extensively documented in publicly available research, the structural motifs present in this compound are relevant to the design of such inhibitors.

Many potent HDAC inhibitors feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The acetamide moiety of this compound can be conceptually related to the hydroxamic acid group (-C(=O)NHOH), a well-established zinc-binding moiety found in several approved HDAC inhibitors like Vorinostat (SAHA). The dihydroxypropyl portion of the molecule can serve as a versatile linker or be incorporated into the cap group, offering opportunities for creating derivatives with specific interactions within the HDAC active site. Research into novel HDAC inhibitors has explored various scaffolds, including salicylamides and N-hydroxycinnamamides, which share the common feature of a metal-chelating group, highlighting the potential for acetamide-based structures to be adapted for this purpose.

MDM2/MDMX and P2X7R Antagonists

The design of antagonists for protein-protein interactions and ion channels is a key strategy in modern drug discovery. The this compound scaffold offers a framework for developing such molecules.

MDM2/MDMX Antagonists: The interaction between the tumor suppressor protein p53 and its negative regulators, MDM2 and MDMX, is a critical target in oncology. The development of small molecules that can disrupt this interaction and reactivate p53 is a promising therapeutic approach. While specific derivatives of this compound as MDM2/MDMX antagonists are not yet prominent in published literature, the principles of inhibitor design in this area often involve creating molecules that can mimic the key interactions of p53. The dihydroxypropyl group could be functionalized to present moieties that fit into the hydrophobic pockets of MDM2/MDMX, while the acetamide core provides a stable backbone.

P2X7R Antagonists: The P2X7 receptor (P2X7R) is an ATP-gated ion channel involved in inflammation and pain pathways. Antagonists of this receptor are being investigated for a range of inflammatory conditions. A notable example of a potent P2X7R antagonist is A-740003, which is chemically named N-(1-{[(cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide. Although not a direct derivative, the presence of the acetamide group in this complex molecule underscores the utility of this functional group in the design of P2X7R antagonists. The this compound scaffold could potentially be elaborated to create novel antagonists by attaching appropriate aromatic or heterocyclic groups to the nitrogen or the dihydroxypropyl chain to achieve the desired interactions with the receptor.

Acetylcholinesterase (AChE) Inhibitors

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The search for new and more effective AChE inhibitors is an active area of research. The acetamide functional group is a feature in some known AChE inhibitors. While direct derivatives of this compound for this application are not widely reported, the structural characteristics of the molecule make it a plausible starting point for inhibitor design. The hydroxyl groups could be functionalized to interact with the peripheral anionic site (PAS) of the enzyme, while the acetamide portion could be part of a larger structure that binds to the catalytic active site (CAS). The development of flavonoid acetamide derivatives has shown promise in this area, suggesting that the acetamide moiety can be a key component of novel AChE inhibitors.

TNF-α Activity Modulators

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in various inflammatory diseases. Modulating the activity of TNF-α is a clinically validated therapeutic strategy. Research has demonstrated that derivatives of acetamide can act as effective modulators of TNF-α activity.

A study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues revealed their potential as anti-colitis agents through the dual inhibition of TNF-α- and IL-6-induced cell adhesion. nih.gov The parent compound, 6-acetamido-2,4,5-trimethylpyridin-3-ol, and its analogues demonstrated significant inhibitory activity in both in vitro and in vivo models of inflammatory bowel disease. nih.gov One of the most potent analogues, compound 2-19 , showed superior efficacy in ameliorating colitis compared to the standard drug sulfasalazine (B1682708). nih.gov These findings highlight the potential of using the acetamide scaffold, such as that found in this compound, as a basis for designing novel TNF-α modulators.

| Compound | In Vitro Activity | In Vivo Efficacy |

| 6-acetamido-2,4,5-trimethylpyridin-3-ol (1) | Inhibited TNF-α- and IL-6-induced monocyte adhesion to colon epithelial cells. nih.gov | Suppressed clinical signs of TNBS-induced colitis in rats. nih.gov |

| Compound 2-19 | Showed much better inhibitory activity against TNF-α- and IL-6-induced cell adhesion than tofacitinib. nih.gov | More efficacious in ameliorating colitis than compound 1 and sulfasalazine at a lower dose. nih.gov |

Materials Science and Biomolecular Conjugation

The unique combination of hydrophilicity and reactive functional groups makes this compound a valuable component in materials science, particularly for applications requiring biocompatibility and enhanced water affinity.

Functionalization for Surface Modification

The surface properties of materials are critical for their performance in many applications, especially in the biomedical field. Surface functionalization aims to tailor these properties to enhance biocompatibility, reduce non-specific protein adsorption, and promote specific cellular interactions. The two hydroxyl groups of this compound offer reactive sites for grafting the molecule onto various surfaces.

This modification can impart a hydrophilic character to otherwise hydrophobic surfaces, which is often desirable for improving the biocompatibility of medical implants and devices. A hydrophilic surface can help to reduce protein fouling and subsequent inflammatory responses. While specific examples of using this compound for surface modification are not extensively detailed in the literature, the principles of using poly-hydroxyl compounds for this purpose are well-established. For instance, similar diol-containing molecules can be attached to surfaces through techniques like esterification or etherification with surface-bound functional groups.

Oligoglycerol Architectures for Water Affinity Enhancement

Enhancing the water affinity of polymers and materials is crucial for a range of applications, including drug delivery, hydrogels, and antifouling coatings. The 1,3-dihydroxypropyl moiety of this compound is structurally similar to the repeating unit of hyperbranched polyglycerols, which are known for their excellent hydrophilicity, biocompatibility, and protein-repellent properties.

While the direct synthesis of oligoglycerol architectures from this compound is not a commonly reported method, the compound can be considered a functional building block for creating polymers with enhanced water affinity. By incorporating this molecule into a polymer backbone or as a side chain, the density of hydroxyl groups can be increased, leading to a material with improved water solubility and a greater capacity for hydrogen bonding. This approach can be used to create novel hydrophilic polymers and copolymers with tunable properties for various biomedical and biotechnological applications.

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for N-(1,3-dihydroxypropan-2-yl)acetamide to ensure high yield and purity?

- Methodological Answer : A multi-step approach is typically employed. Start with 1,3-dihydroxypropan-2-amine and acetylate it under controlled conditions using acetic anhydride or acetyl chloride in a polar solvent (e.g., DMF or THF) at 0–5°C to minimize side reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) or recrystallization from ethanol/water mixtures can achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate) .

Q. How can the molecular structure of N-(1,3-dihydroxypropan-2-yl)acetamide be confirmed?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs for single-crystal structure determination. Grow crystals via slow evaporation of a saturated ethanol solution. Refinement with SHELXL ensures precise bond-length and angle measurements .

- NMR spectroscopy : Assign peaks using H and C NMR in DMSO-d6. Key signals: δ ~2.0 ppm (CH3CO), δ ~3.5–4.2 ppm (dihydroxypropyl backbone), and δ ~8.1 ppm (amide NH) .

Q. What analytical techniques are suitable for assessing purity and detecting impurities?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (20:80, v/v) at 1.0 mL/min. Detect impurities at 254 nm, ensuring resolution between the target compound (retention time ~8.2 min) and byproducts .

- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ at m/z 148.1 and fragment peaks (e.g., loss of H2O at m/z 130.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?

- Methodological Answer :

- Cross-validate using 2D NMR (HSQC, HMBC) to confirm spin-spin coupling and long-range correlations. For example, HMBC correlations between the amide carbonyl and dihydroxypropyl protons can resolve ambiguous assignments .

- Perform DFT calculations (Gaussian or ORCA) to simulate NMR spectra and compare with experimental data. This identifies conformational isomers or hydrogen-bonding effects .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability testing : Prepare solutions in buffers (pH 2–9) and incubate at 40°C, 60°C, and 80°C for 24–72 hours. Monitor degradation via HPLC. Calculate degradation kinetics (Arrhenius plots) to predict shelf life .

- Thermogravimetric analysis (TGA) : Determine thermal decomposition onset temperature (typically >150°C for acetamides) under nitrogen atmosphere .

Q. How can researchers investigate the compound’s potential biological interactions (e.g., enzyme inhibition)?

- Methodological Answer :

- In vitro assays : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to model enzymes like lysozyme. Calculate binding constants (Kd) via Stern-Volmer plots .

- Molecular docking (AutoDock Vina) : Dock the compound into active sites of target proteins (e.g., kinases) using its crystallographic coordinates. Validate with MD simulations (GROMACS) to assess binding stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。